

Ibrexafungerp dosing regimen for recurrent vulvovaginal candidiasis

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Compound Focus: Ibrexafungerp

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Introduction and Mechanism of Action

Ibrexafungerp (marketed as Brexafemme) is a first-in-class triterpenoid antifungal agent and the first oral non-azole antifungal approved for both vulvovaginal candidiasis (VVC) and recurrent VVC (RVVC) [1] [2]. It represents a significant advancement in antifungal therapy, particularly for patients with azole-resistant infections, azole intolerance, or contraindications to azole therapy [1] [3].

Ibrexafungerp's mechanism of action involves inhibition of the enzyme β -(1,3)-D-glucan synthase, which is essential for the synthesis of β -(1,3)-D-glucan, a key structural polymer in the fungal cell wall [2]. This mechanism is fungicidal, leading to fungal cell lysis and death [1] [2]. Unlike echinocandins that target the Fks1p catalytic subunit, **ibrexafungerp** targets the Rho1p regulatory subunit of glucan synthase, providing a distinct binding site that maintains activity against many echinocandin-resistant strains [2].

Table 1: Key Pharmacokinetic Properties of **Ibrexafungerp**

Parameter	Value	Conditions/Notes
AUC₀₋₂₄	6832 ng·h/mL (fasting) 9867 ng·h/mL (fed)	Standard VVC dosing [2] Maximum Concentration (C_{max})
435 ng/mL (fasting) 629 ng/mL (fed)	Standard VVC dosing [2] Time to C_{max}	

(**T_{max}**) | 4–6 hours | [2] | | **Terminal Half-Life** | 20–30 hours | [2] | | **Vaginal Tissue Penetration** | 2- to 9-fold higher vs. plasma | [4] [1] | | **Major Metabolic Pathway** | CYP3A4 | [2] [5] |

A critical pharmacological advantage is **ibrexafungerp**'s maintained efficacy at low vaginal pH (4.5), contrary to the decreased activity observed with azoles like fluconazole under acidic conditions [1] [2]. The drug also demonstrates potent in vitro activity against a broad spectrum of *Candida* species, including *C. albicans*, *C. glabrata*, *C. krusei*, and *C. auris* [1] [2].

Approved Dosing Regimens and Efficacy

Ibrexafungerp received FDA approval for VVC in June 2021 and for reduction of RVVC incidence in December 2022 [1] [2]. The approved dosing regimens are as follows:

Table 2: **Ibrexafungerp** Dosing Regimens

Indication	Dosing Regimen	Duration	Additional Guidance
Acute VVC	300 mg (two 150 mg tablets) orally twice daily	1 day	Doses should be approximately 12 hours apart [5].
RVVC	300 mg orally twice daily for 1 day, repeated once monthly	6 months	Verify non-pregnant status before each monthly dose [2] [5].

The efficacy of the RVVC regimen was established in the pivotal **CANDLE study**, which demonstrated that 65.4% of patients receiving **ibrexafungerp** experienced resolution of symptoms and remained culture-negative through 24 weeks of treatment, compared to 53.1% in the placebo group [1] [3].

For acute VVC, phase 3 clinical trials (VANISH 303 and 306) demonstrated significantly higher efficacy versus placebo. The results are summarized below:

Table 3: Clinical Efficacy of **Ibrexafungerp** in Acute VVC (Phase 3 Trials)

Endpoint	Ibrexafungerp	Placebo	P-value
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| **Clinical Cure at Day 11±3** | 50.5% [4] 63.3% [1] | 28.6% [4] 44.0% [1] | P = 0.001 [4] | | **Mycological Eradication at Day 11±3** | 49.5% [4] 58.5% [1] | 19.4% [4] 29.8% [1] | P < 0.001 [4] | | **Symptom Resolution at Day 25±4** | 59.6% [4] 72.3% [1] | 44.9% [4] | P = 0.009 [4] |

Post-hoc analyses confirmed consistent efficacy across diverse patient subgroups, including Black patients and those with a body mass index (BMI) greater than 35 [4] [3].

Experimental Protocol: In Vitro Susceptibility Testing

Principle: This protocol outlines the standard broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [6] for determining the minimum inhibitory concentration (MIC) of **ibrexafungerp** against *Candida* isolates.

Materials:

- **Test Substance:** **ibrexafungerp** reference powder of known potency.
- **Media:** RPMI 1640 medium buffered to pH 7.0 with MOPS.
- **Inoculum:** *Candida* isolates, freshly subcultured. Adjust suspension to 0.5 McFarland standard, then further dilute to yield a final inoculum of 0.5×10^3 to 2.5×10^3 CFU/mL in the test well.
- **Equipment:** Sterile 96-well microdilution trays, incubator.

Procedure:

- **Drug Dilution:** Prepare a stock solution of **ibrexafungerp**. Perform twofold serial dilutions in RPMI 1640 medium across the wells of the microdilution tray to cover a concentration range of 0.015 to 16 µg/mL.
- **Inoculation:** Add the prepared fungal inoculum to each well. Include growth control (inoculum without drug) and sterility control (medium only) wells.
- **Incubation:** Incubate the trays at 35°C for 24-48 hours in a humid environment.
- **Endpoint Determination:** The MIC is defined as the lowest concentration of **ibrexafungerp** that produces a **100% reduction in visual turbidity** compared to the growth control, indicative of its fungicidal activity [6] [2].
- **Quality Control:** Use reference strains (e.g., *C. albicans* ATCC 90028, *C. krusei* ATCC 6258) with known MIC ranges to validate the procedure.

Experimental Protocol: In Vivo Efficacy in a Murine Model of Candidiasis

Principle: This protocol describes the use of a neutropenic murine model to evaluate the in vivo pharmacodynamics and efficacy of **ibrexafungerp** against invasive candidiasis [6].

Materials:

- **Animals:** Immunocompromised (e.g., neutropenic) female mice.
- **Organism:** *Candida albicans* or target non-albicans species.
- **Test Article:** **Ibrexafungerp**, formulated for oral administration.
- **Equipment:** Equipment for colony-forming unit (CFU) enumeration.

Procedure:

- **Infection:** Render mice neutropenic via cyclophosphamide administration. Infect mice intravenously with a predetermined inoculum (e.g., 10^5 CFU) of *Candida*.
- **Dosing:** Begin dosing with **ibrexafungerp** 2 hours post-infection. Administer orally at various dosages (e.g., 3.125–200 mg/kg) to establish a dose-response relationship. Include vehicle-treated control and positive control groups.
- **Sample Collection:** Euthanize mice at 24 hours post-treatment. Harvest target organs (e.g., kidneys).
- **CFU Enumeration:** Homogenize kidneys and perform serial dilutions. Plate homogenates on Sabouraud Dextrose Agar and incubate for 24-48 hours at 35°C. Count the resulting colonies.
- **Data Analysis:**
 - Calculate the mean fungal burden (\log_{10} CFU/kidney) for each treatment group.
 - The primary efficacy endpoint is the reduction in \log_{10} CFU/kidney compared to the vehicle control group.
 - The pharmacodynamic index (e.g., AUC/MIC) associated with a 1-log kill endpoint can be determined. Previous studies have shown mean free AUC/MIC values for a 1-log kill against *C. albicans*, *C. glabrata*, and *C. parapsilosis* were not statistically different between species [6].

Safety, Tolerability, and Contraindications

Ibrexafungerp is generally well-tolerated. The most common adverse events are gastrointestinal and are typically mild in severity [4] [1] [3].

Common Adverse Events (from Phase 3 trials):

- Diarrhea (~17%)
- Nausea (~12%)
- Abdominal pain (~11%)
- Dizziness (~3%)
- Vomiting (~2%) [4] [3]

Boxed Warning and Contraindications:

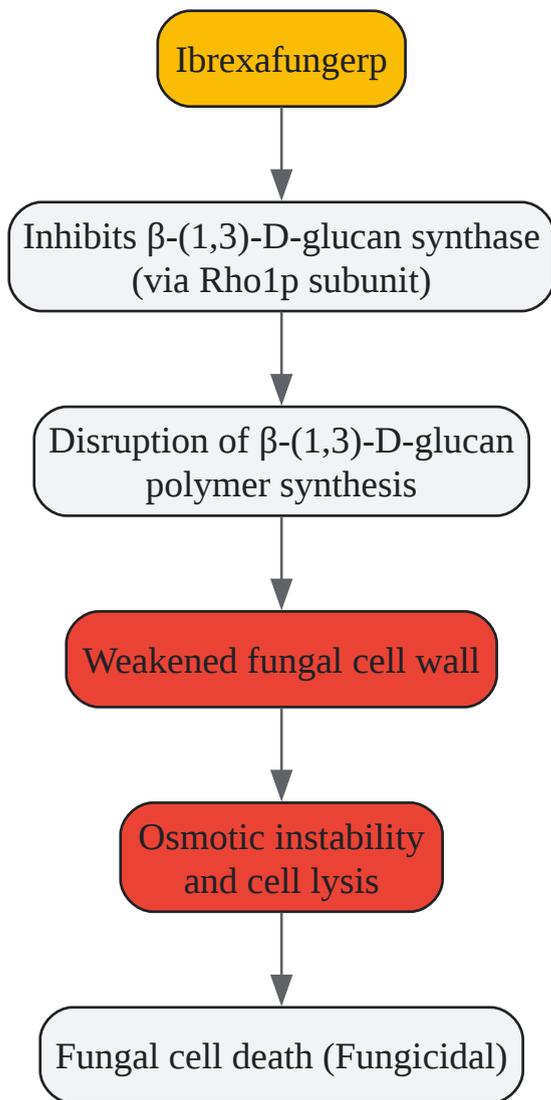
- **Embryo-Fetal Toxicity: Ibrexafungerp is contraindicated in pregnancy** due to the risk of fetal harm based on animal studies [5].
- **Pregnancy Prevention Program:** For women of childbearing potential, verify non-pregnant status via pregnancy testing before initiating therapy. For the RVVC regimen, reassess pregnancy status before each monthly dose. Advise patients to use effective contraception during treatment and for 4 days after the final dose [5].
- **Hypersensitivity:** Contraindicated in patients with known hypersensitivity to **ibrexafungerp** [5].

Drug Interactions:

- **CYP3A4 Inhibitors:** Concomitant use with strong CYP3A4 inhibitors requires a dose reduction to **150 mg twice daily for one day** [5]. No adjustment is needed with weak or moderate inhibitors.
- **CYP3A4 Substrates: Ibrexafungerp** has a low risk of interaction with drugs metabolized by cytochrome P450 enzymes, as demonstrated by minimal impact on the pharmacokinetics of tacrolimus and rosiglitazone in phase I studies [6].

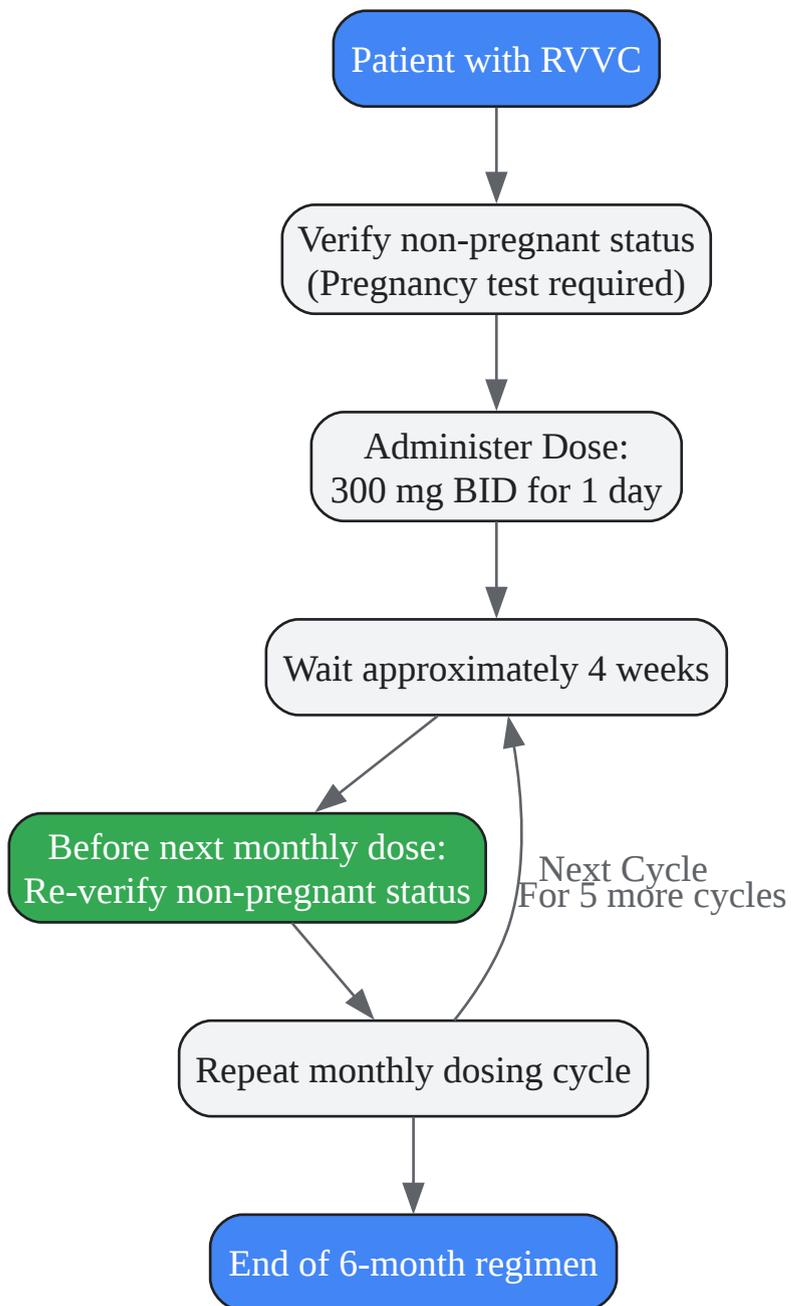
Pathway and Workflow Diagrams

The following diagram illustrates the primary mechanism of action of **ibrexafungerp** and its functional consequences on the fungal cell.



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The diagram below outlines the key steps for administering **ibrexafungerp** for RVVC in a clinical or research setting, highlighting critical safety checks.



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Current Status and Future Directions

As of the second quarter of 2025, SCYNEXIS is working to transfer the New Drug Application (NDA) for BREXAFEMME to GSK, a process anticipated to be completed by the end of 2025 [7]. This transfer will

enable GSK to initiate regulatory interactions with the FDA in 2026, discussing the product's relaunch for VVC and RVVC in the U.S. market [7].

Research continues to expand the potential of the fungerp class. A next-generation compound, SCY-247, is in Phase 1 clinical development [7]. Furthermore, the Phase 3 MARIO study evaluating **ibrexafungerp** for invasive candidiasis resumed in 2025 after a temporary FDA clinical hold was lifted, indicating ongoing investigation into its use for serious systemic infections [7].

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